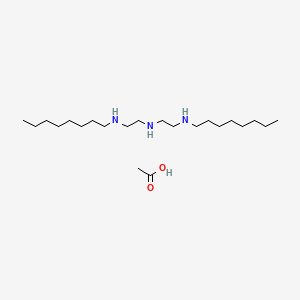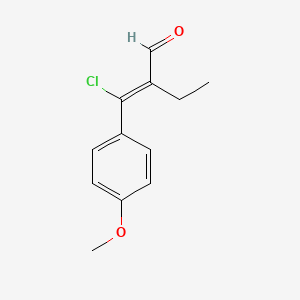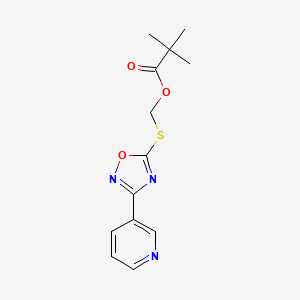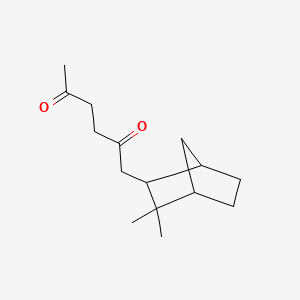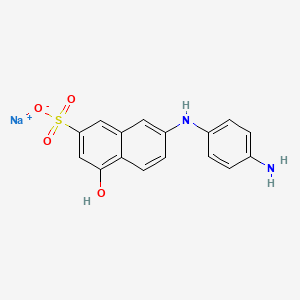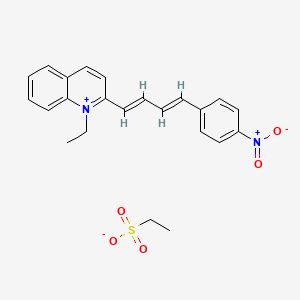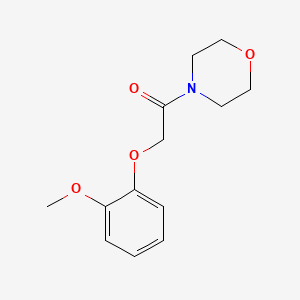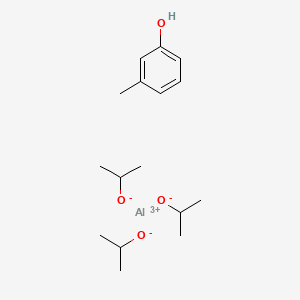
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- typically involves the chlorination of a precursor compound followed by cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2-thienyl)-
- Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
- Ethanone, 1-(4-hydroxyphenyl)-
Uniqueness
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, trans- is unique due to its specific structural features, such as the chloro group and the cyclohexene ring
Properties
CAS No. |
58031-27-9 |
|---|---|
Molecular Formula |
C11H17ClO |
Molecular Weight |
200.70 g/mol |
IUPAC Name |
1-[(1R,2R)-1-chloro-2,6,6-trimethylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C11H17ClO/c1-8-6-5-7-10(3,4)11(8,12)9(2)13/h5-6,8H,7H2,1-4H3/t8-,11+/m1/s1 |
InChI Key |
PBNTZQQDRWFVDU-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@H]1C=CCC([C@]1(C(=O)C)Cl)(C)C |
Canonical SMILES |
CC1C=CCC(C1(C(=O)C)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


